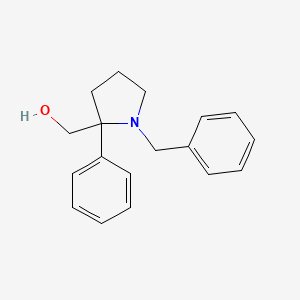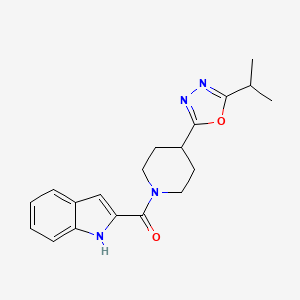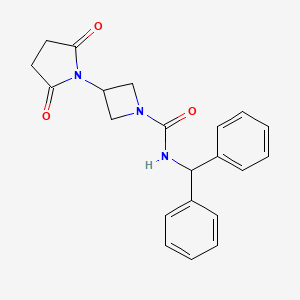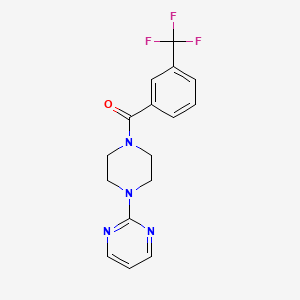
4-Pyrimidin-2-ylpiperazinyl 3-(trifluoromethyl)phenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidin-2-ylpiperazinyl 3-(trifluoromethyl)phenyl ketone is a complex organic compound that combines a pyrimidine ring, a piperazine ring, and a trifluoromethyl-substituted phenyl ketone. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidin-2-ylpiperazinyl 3-(trifluoromethyl)phenyl ketone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Piperazine Ring Formation: The piperazine ring is often introduced via nucleophilic substitution reactions, where a suitable amine reacts with a dihaloalkane.
Coupling with Trifluoromethylphenyl Ketone: The final step involves coupling the pyrimidinyl piperazine with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidin-2-ylpiperazinyl 3-(trifluoromethyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like nitro groups or halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
4-Pyrimidin-2-ylpiperazinyl 3-(trifluoromethyl)phenyl ketone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Pyrimidin-2-ylpiperazinyl 3-(trifluoromethyl)phenyl ketone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds with amino acid residues in proteins, while the pyrimidine ring can participate in π-π stacking interactions, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
4-Pyrimidin-2-ylpiperazinyl 3-(methyl)phenyl ketone: Similar structure but lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
4-Pyrimidin-2-ylpiperazinyl 3-(chloromethyl)phenyl ketone: Contains a chloromethyl group instead of a trifluoromethyl group, which may alter its reactivity and biological activity.
4-Pyrimidin-2-ylpiperazinyl 3-(hydroxymethyl)phenyl ketone: The hydroxymethyl group can form additional hydrogen bonds, potentially increasing its binding affinity to biological targets.
Uniqueness
The presence of the trifluoromethyl group in 4-Pyrimidin-2-ylpiperazinyl 3-(trifluoromethyl)phenyl ketone imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and the ability to form stronger interactions with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)13-4-1-3-12(11-13)14(24)22-7-9-23(10-8-22)15-20-5-2-6-21-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTXJLJYTLRTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
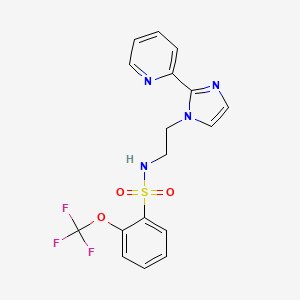

![2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2857611.png)
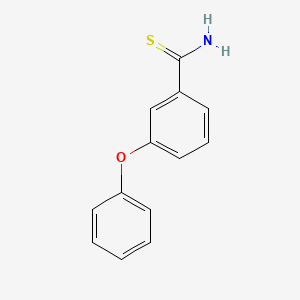
![4-acetamido-N-(2-{[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]formamido}ethyl)benzamide](/img/structure/B2857614.png)
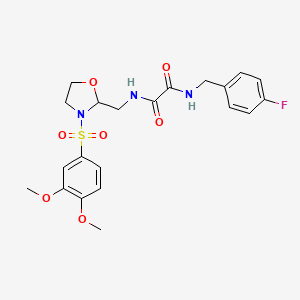

![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2857619.png)
![N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2857620.png)
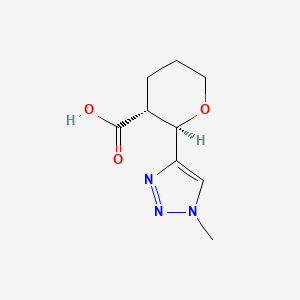
![N-{[4-(1-aminoethyl)phenyl]methyl}-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2857623.png)
